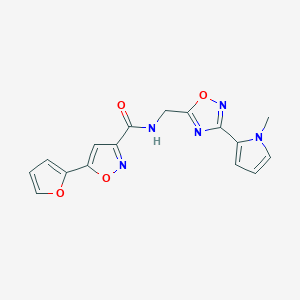![molecular formula C14H14F3N5O B2407913 5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine CAS No. 2097931-04-7](/img/structure/B2407913.png)
5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H14F3N5O and its molecular weight is 325.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Heterocyclic Chemistry
The compound 5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine is involved in the synthesis and study of heterocyclic chemistry, particularly in the formation of pyrrole derivatives and triazepine derivatives. For instance, Nurettin Menges et al. (2013) demonstrated the conversion of pyrrole derivatives with carbonyl groups at the C-2 position into N-propargyl pyrroles, leading to the formation of 5H-pyrrolo[2,1-d][1,2,5]triazepine derivatives through a three-step process starting from pyrrole. This study highlights the synthetic routes and mechanisms in the generation of these compounds, offering insights into heterocyclic chemistry and its applications in developing pharmaceuticals and materials science (Menges et al., 2013).
Catalysis and Organic Transformations
In the realm of catalysis and organic transformations, the compound plays a crucial role in facilitating the synthesis of biologically important heterocycles. For example, Liya D. Funt et al. (2020) outlined the preparation and use of 2H-Azirine-2-carbonyl azides as new reactive heterocyclic building blocks, synthesized in high yield by reacting sodium azide with 2H-azirine-2-carbonyl chlorides. This work underscores the compound's importance in constructing complex heterocycles that serve as key intermediates in pharmaceutical synthesis, showcasing its versatility in organic chemistry (Funt et al., 2020).
Luminescent Materials and Metallo-Organic Frameworks
The synthesis and application of the compound extend to the development of luminescent materials and metallo-organic frameworks. For instance, Eoin P McCarney et al. (2015) described the self-assembly formation of a healable lanthanide luminescent supramolecular metallogel from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. This research highlights the compound's role in forming luminescent complexes with potential applications in sensing, imaging, and electronic devices, demonstrating its utility in materials science and nanotechnology (McCarney et al., 2015).
特性
IUPAC Name |
[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)12-4-3-10(8-18-12)13(23)21-7-1-2-11(21)9-22-19-5-6-20-22/h3-6,8,11H,1-2,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGSRWGDHIKCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)CN3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2407831.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2407835.png)

![4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide](/img/structure/B2407841.png)
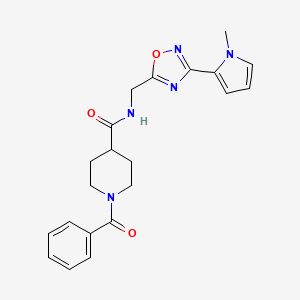
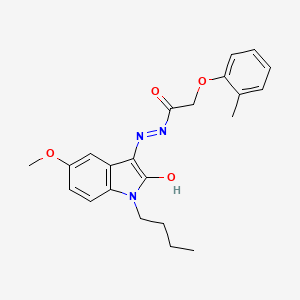
![N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2407847.png)
![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2407848.png)
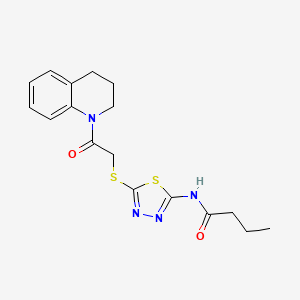
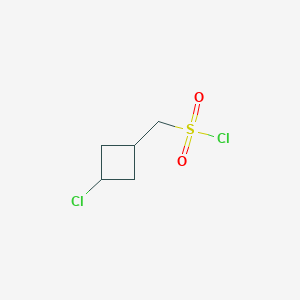
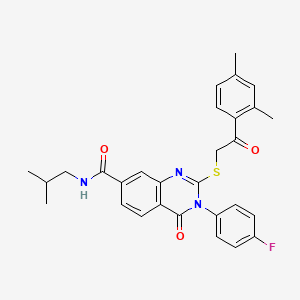
![3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2407852.png)
